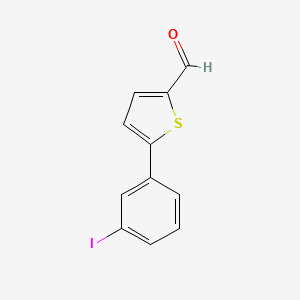
5-(3-Iodophenyl)thiophene-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Iodophenyl)thiophene-2-carbaldehyde is an organosulfur compound that features a thiophene ring substituted with an iodophenyl group and an aldehyde functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Iodophenyl)thiophene-2-carbaldehyde typically involves the halogenation of thiophene derivatives followed by formylation. One common method is the halogen dance reaction, which utilizes dihalo-substituted thiophenes as starting materials. The reaction conditions often involve the use of N-iodosuccinimide or iodine in the presence of catalysts such as lithium diisopropylamide (LDA) to achieve the desired iodination .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
化学反応の分析
Types of Reactions
5-(3-Iodophenyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the iodine atom.
Major Products Formed
Oxidation: Thiophene-2-carboxylic acid derivatives.
Reduction: Thiophene-2-methanol derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
科学的研究の応用
5-(3-Iodophenyl)thiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of organic semiconductors and other advanced materials.
作用機序
The mechanism of action of 5-(3-Iodophenyl)thiophene-2-carbaldehyde is not well-documented. its reactivity is primarily influenced by the presence of the iodophenyl and aldehyde groups, which can participate in various chemical transformations. The molecular targets and pathways involved would depend on the specific application and the nature of the reactions it undergoes.
類似化合物との比較
Similar Compounds
Thiophene-2-carbaldehyde: Lacks the iodophenyl group, making it less reactive in certain substitution reactions.
5-Bromothiophene-2-carbaldehyde: Similar structure but with a bromine atom instead of iodine, leading to different reactivity patterns.
5-(4-Iodophenyl)thiophene-2-carbaldehyde: Similar structure but with the iodophenyl group in a different position, affecting its chemical properties.
特性
分子式 |
C11H7IOS |
|---|---|
分子量 |
314.14 g/mol |
IUPAC名 |
5-(3-iodophenyl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C11H7IOS/c12-9-3-1-2-8(6-9)11-5-4-10(7-13)14-11/h1-7H |
InChIキー |
KTRZGXUTVSUCAN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)I)C2=CC=C(S2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


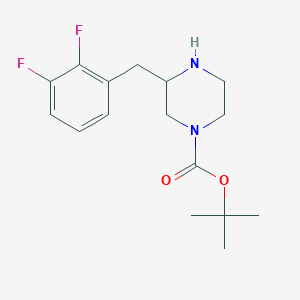
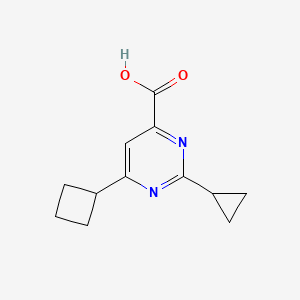

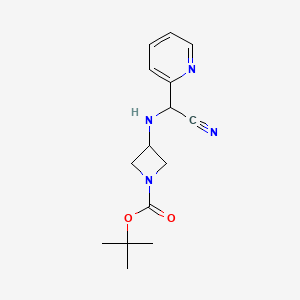
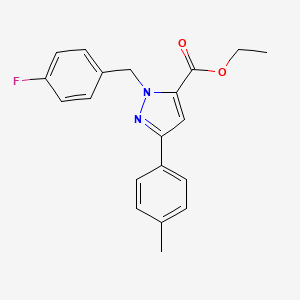


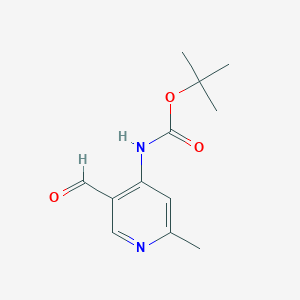
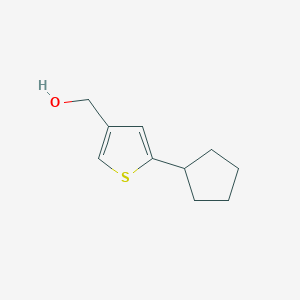
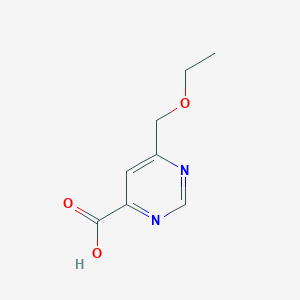
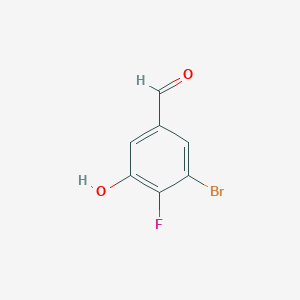

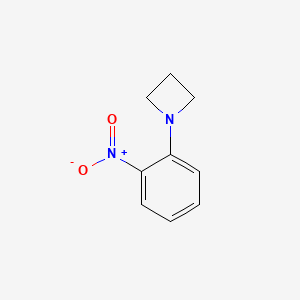
![1-Chloro-6,7,8,9-tetrahydro-5H-pyrido[4,3-C]azepine](/img/structure/B14866614.png)
